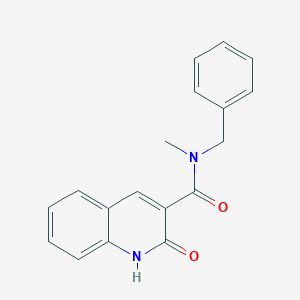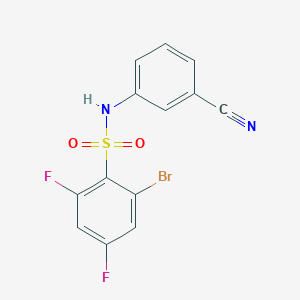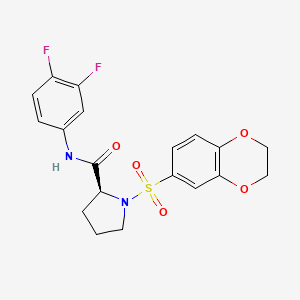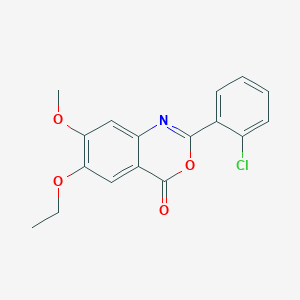
N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide, commonly known as BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. BDP is a pyrazole carboxamide derivative that has been shown to have a wide range of biochemical and physiological effects. Its mechanism of action is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors.
作用机制
The exact mechanism of action of BDP is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors. BDP has been shown to inhibit COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. BDP has also been shown to inhibit MMPs, enzymes that are involved in the breakdown of extracellular matrix proteins, which play a role in tissue remodeling and repair. Additionally, BDP has been shown to inhibit HDACs, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BDP has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting COX-2 and reducing the production of prostaglandins. BDP has also been shown to have anti-cancer effects by inhibiting MMPs and reducing the invasiveness of cancer cells. Additionally, BDP has been shown to have neuroprotective effects by inhibiting HDACs and promoting the expression of neuroprotective genes.
实验室实验的优点和局限性
One of the advantages of using BDP in lab experiments is its potent inhibitory effects on enzymes and receptors, which can allow for the study of various biological processes. However, one of the limitations of using BDP is its potential toxicity and side effects, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the study of BDP. One potential direction is the further study of its mechanism of action, which can help to elucidate its potential therapeutic applications. Another potential direction is the development of more potent and selective inhibitors of enzymes and receptors, which can allow for more targeted therapies. Additionally, the study of BDP in combination with other drugs or therapies may provide new insights into its potential use in the treatment of various diseases.
合成方法
BDP can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One of the most common methods involves the reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
科学研究应用
BDP has been shown to have a wide range of potential applications in scientific research. It has been studied for its potential use as an inhibitor of various enzymes and receptors, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). BDP has also been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-16(17(19)22(21-11)13-5-3-2-4-6-13)18(23)20-12-7-8-14-15(9-12)25-10-24-14/h2-9H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPUFDZUROLUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC3=C(C=C2)OCO3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)
![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)



![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)


![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7471456.png)

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)